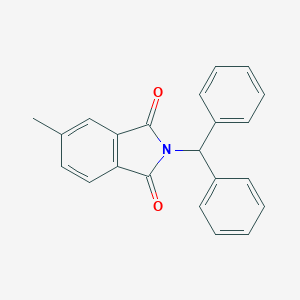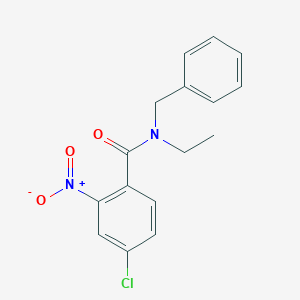![molecular formula C22H20N2O3 B336049 2-[2-Oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B336049.png)
2-[2-Oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SF-51, also known by its IUPAC name 2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione, is a synthetic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SF-51 involves a multi-step processThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of SF-51 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
SF-51 undergoes various chemical reactions, including:
Oxidation: SF-51 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert SF-51 into different reduced forms.
Substitution: SF-51 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
SF-51 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which SF-51 exerts its effects involves its interaction with specific molecular targets. It is known to activate TRPML1, a lysosomal ion channel, which plays a role in various cellular processes. This activation can influence cellular signaling pathways and contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylquinoline: Shares a similar quinoline structure.
Isoindole-1,3-dione derivatives: Compounds with similar core structures.
Uniqueness
SF-51 is unique due to its specific combination of the isoindole-1,3-dione core and the 2,2,4-trimethylquinolin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12H,13H2,1-3H3 |
InChI Key |
WKXGGFCOIKORMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B335970.png)

![11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B335972.png)
![2,3-Bis{[({3-nitro-4-methylphenyl}sulfonyl)oxy]imino}succinonitrile](/img/structure/B335973.png)


![3-bromo-N'-[(Z)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B335981.png)
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-methylbenzohydrazide](/img/structure/B335982.png)





